Terminal Elimination Half-Life: Pegmusirudin vs. Recombinant Hirudin, Lepirudin, Desirudin, and Bivalirudin
Pegmusirudin's PEGylation produces a terminal elimination half-life (t1/2) that exceeds that of all clinically available non-PEGylated direct thrombin inhibitors by a factor of approximately 20 to over 100. In patients with normal renal function (creatinine clearance ≥80 mL/min), pegmusirudin exhibits a t1/2 of approximately 2 hours following a single intravenous bolus of 0.05 mg/kg [1]. In patients with moderate-to-severe chronic renal failure (CrCl 20–49 mL/min and ≤19 mL/min), t1/2 is prolonged to 38.4 hours [1]. The Speedel Phase II program reported a half-life range of 59–160 hours in the chronic haemodialysis population [2]. By comparison, unconjugated recombinant hirudin (r-hirudin) has a t1/2 of 50–100 minutes (~0.8–1.7 hours) [1]; lepirudin's t1/2 is approximately 1.3 hours [3]; desirudin's t1/2 is 2–3 hours [4]; and bivalirudin's t1/2 is only 25 minutes [5].
| Evidence Dimension | Terminal elimination half-life (t1/2) in subjects with normal renal function |
|---|---|
| Target Compound Data | Pegmusirudin: ~2 h (normal renal function, i.v. 0.05 mg/kg); prolonged to ~38 h in severe CRF; 59–160 h in haemodialysis population |
| Comparator Or Baseline | r-Hirudin: 0.8–1.7 h (50–100 min); Lepirudin: ~1.3 h; Desirudin: 2–3 h; Bivalirudin: ~0.4 h (25 min) |
| Quantified Difference | ≥20-fold increase vs. bivalirudin; ≥10-fold increase vs. lepirudin; approximately comparable to desirudin in normal renal function but substantially longer in renal impairment due to renal-dependent elimination of comparators |
| Conditions | Single i.v. bolus of 0.05 mg/kg PEG-hirudin in 38 subjects across five renal function groups (Pöschel et al. 2000); Speedel Phase II haemodialysis population |
Why This Matters
A half-life measured in days rather than minutes or a few hours enables once-daily subcutaneous dosing and sustained inter-dialysis anticoagulation, eliminating the need for continuous intravenous infusion that is required for lepirudin, desirudin, and bivalirudin.
- [1] Pöschel KA, Bucha E, Esslinger HU, et al. Pharmacodynamics and pharmacokinetics of polyethylene glycol-hirudin in patients with chronic renal failure. Kidney Int. 2000;58(6):2478-2484. doi:10.1046/j.1523-1755.2000.00431.x View Source
- [2] Speedel. Speedel Presents SPP200 Positive Safety and Efficacy Results. GlobeNewswire Press Release, 17 November 2006. (Half-life range 59–160 hours reported.) View Source
- [3] RxReasoner. Lepirudin drug profile: terminal half-life ~1.3 hours in young healthy volunteers. Accessed 2026. View Source
- [4] RxReasoner. Desirudin drug profile: terminal elimination half-life 2–3 hours after IV or SC administration. Accessed 2026. View Source
- [5] Bivalirudin (Slate Run Pharmaceuticals) FDA Package Insert. Half-life 25 min in PTCA patients with normal renal function. Updated 2021. View Source
